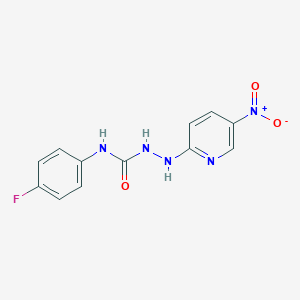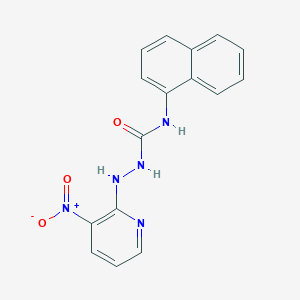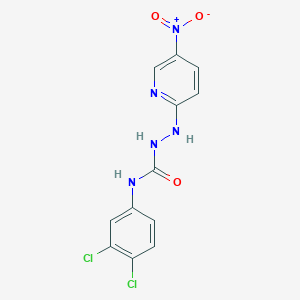![molecular formula C15H10ClNO3 B503483 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 38936-63-9](/img/structure/B503483.png)
2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione: coumarins and derivatives . These compounds are polycyclic aromatic structures containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
Mechanism of Action
Target of Action
Similar compounds have shown promising broad-spectrum antibacterial activity against various pathogens .
Mode of Action
It’s worth noting that the position of the chlorine atom in the hybrid critically determines the antibacterial activity .
Result of Action
The compound has shown promising broad-spectrum antibacterial activity against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris . It has also shown no cytotoxicity and hemolysis at 10 times the MIC concentration .
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione involves an O-acylation reaction . Here are the details:
- Starting material: 7-hydroxy-2H-chromen-2-one
- Reagent: 4-chlorobenzoyl chloride
- Solvent: Dichloromethane
- Catalyst: Triethylamine
- Reaction conditions: The reaction is carried out at 20°C for 1 hour , resulting in a yield of 88% .
Chemical Reactions Analysis
The compound can undergo various types of reactions, including:
Oxidation: Due to its ketone group, it can be oxidized under appropriate conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), nucleophiles (e.g., amines), and acid catalysts.
Scientific Research Applications
The compound has several scientific research applications:
- In chemistry , it serves as a synthetic intermediate for more complex molecules.
- In biology , it may have biological activity due to its structural features.
- In medicine , it could be investigated for potential therapeutic effects.
- In industry , it might be used as a building block for fine chemicals or pharmaceuticals.
Comparison with Similar Compounds
Unfortunately, specific similar compounds were not directly referenced in the search results. you may want to explore related coumarins or benzopyran derivatives to highlight its uniqueness.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRZROTWZXVXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210289 |
Source


|
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-63-9 |
Source


|
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dichloro-N'-(2-pyridinyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B503402.png)




![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea](/img/structure/B503413.png)

![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B503420.png)
![6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503421.png)
![3-Cyano-1-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]pyridinium](/img/structure/B503422.png)
